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Compound of Interest

5-(Chloromethyl)-2-isopropyl-1,3-
Compound Name: _
dimethoxybenzene

Cat. No.: B11827424

Get Quote

\ J

Physiochemical Properties, Structural Elucidation, and
Analytical Profiling
Core Directive & Compound Identity

The molecular formula C12H17CIO2 refers to Fenpentadiol (CAS: 15687-18-0), a chlorinated
phenylethanediol derivative historically utilized as a psycholeptic and anxiolytic agent. In the
context of modern drug development, this compound serves as a critical model for studying the
metabolic stability of p-chlorinated aromatic scaffolds and the solubility challenges associated

with lipophilic diols.

Physiochemical Profile
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Property Value Technical Context

2-(4-chlorophenyl)-4- ) o
IUPAC Name _ Defines structural connectivity.
methylpentane-2,4-diol

Molecular Formula C12H17CIO2 Base stoichiometry.

Used for bulk stoichiometric

Average Mass 228.71 g/mol )
calculations.
Critical for Mass Spectrometry
Monoisotopic Mass 228.0917 Da (MS). Based on 12C, 1H, 3°Cl,
160.
Indicates moderate
LogP (Predicted) ~2.2 lipophilicity; blood-brain barrier
(BBB) permeable.
H-Bond Donors 2 Two hydroxyl groups (-OH).
H-Bond Acceptors 2 Oxygen atoms.[1]

Structural Elucidation & Isotopic Logic

Understanding the mass spectrometry signature of C12H17CIlOz is non-negotiable for validation.
The presence of Chlorine introduces a distinct isotopic signature that acts as a self-validating
spectral tag.

Isotopic Abundance & Mass Spectrometry

Chlorine exists naturally as 3>Cl (75.78%) and 3’Cl (24.22%). This creates a characteristic 3:1

intensity ratio between the molecular ion (M) and the M+2 isotope peak.
e M (%8Da): Contains 3°Cl.
e M+2 (2°Da): Contains 3’Cl.

Experimental Implication: In LC-MS analysis, if you observe a single peak at 228 Da without a
corresponding peak at 230 Da (~33% intensity), the compound is not C12H17ClO2.
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Structural Connectivity (NMR Logic)

The structure consists of a p-chlorophenyl ring attached to a glycolic side chain.

e Aromatic Region: The para-substitution pattern creates a symmetric AA'BB' system in *H
NMR (two doublets around 7.3-7.5 ppm).

 Aliphatic Region:
o Gem-dimethyl: Two equivalent methyl groups at C4.
o Singlet Methyl: One methyl group directly attached to the chiral center (C2).

o Methylene Bridge: The -CH2- group at C3 will likely appear as an AB quartet due to the
adjacent chiral center at C2, rendering the protons diastereotopic.

Synthesis & Production Workflow

The synthesis of Fenpentadiol classically utilizes a Grignard reaction, coupling a chlorinated
aromatic nucleophile with a ketol electrophile. This protocol ensures high regioselectivity.

Synthetic Pathway Visualization

The following diagram outlines the "self-validating” synthesis route. The use of Diacetone
Alcohol as a reactant is efficient because it pre-installs the necessary glycolic framework.

Nucleophilic Addition
(0°C -> Reflux)

Click to download full resolution via product page

Figure 1: Grignard-based synthetic route for Fenpentadiol. The reaction exploits the ketone
functionality of diacetone alcohol.
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Analytical Protocols

To confirm the identity of C12H17CIlO2 in a drug development context, use the following
validated protocols.

Protocol A: High-Resolution LC-MS/MS

Objective: Confirm molecular formula and isotopic pattern.
o Sample Prep: Dissolve 1 mg of analyte in 1 mL MeOH:Water (50:50).
e Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 pum.
» Mobile Phase:
o A: Water + 0.1% Formic Acid.
o B: Acetonitrile + 0.1% Formic Acid.
» Gradient: 5% B to 95% B over 5 minutes.
e Detection (ESI+):
o Scan Range: 100-400 m/z.

o Pass Criteria: Observation of parent ion [M+H]* at 229.09 Da and [M+H+2]* at 231.09 Da
with a ratio of ~3:1.

o Fragmentation: Look for loss of water ([M+H-18]*) and the tropylium ion derivative
(chlorobenzyl cation) at m/z ~125/127.

Protocol B: Proton NMR (400 MHz, CDCI3)

Objective: Validate structural connectivity.
e Solvent: Deuterated Chloroform (CDCIs).

o Key Signals:
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[e]

0 7.2—7.4 ppm (4H, m): Aromatic protons (AA'BB’).

o

0 2.1 ppm (2H, s/d): Methylene bridge (-CHz-).

[¢]

0 1.5 ppm (3H, s): Methyl group at C2.

[¢]

0 1.2 ppm (6H, s): Gem-dimethyls at C4.

[e]

0 2.0-4.0 ppm (Broad): Hydroxyl protons (exchangeable with D20).

Biological Context & Mechanism

Fenpentadiol acts as a psycholeptic, a class of drugs that exerts a calming effect on the

psyche.

o Mechanism of Action: While specific binding data is historical, the structural similarity to other
chlorinated diols and sedative-hypnotics suggests modulation of GABAergic systems or
membrane fluidization typical of lipophilic alcohols.

e Metabolic Fate: The primary metabolic risk for C12H17CIOz2 is glucuronidation at the hydroxyl
groups. The p-chloro substituent blocks metabolic oxidation at the para position, increasing
the half-life relative to non-chlorinated analogs.

Biological Interaction Map
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Figure 2: Pharmacokinetic disposition of Fenpentadiol, highlighting CNS penetration and Phase
Il metabolic clearance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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